1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)ethyl]urea
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Overview
Description
1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)ethyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea linkage, which is known for its stability under various conditions
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)ethyl]urea typically involves the reaction of 4-chloro-2-fluoroaniline with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)ethyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)ethyl]urea can be compared with other similar compounds such as:
4-Chloro-2-fluorobenzenemethanol: This compound shares the 4-chloro-2-fluorophenyl group but differs in its overall structure and properties.
4-Chloro-1-(2-fluorophenyl)-1-butanone: Another related compound with a similar phenyl group but different functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups and its stability under various conditions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O/c1-10-3-5-12(6-4-10)11(2)19-16(21)20-15-8-7-13(17)9-14(15)18/h3-9,11H,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJNOAMWZWJTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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